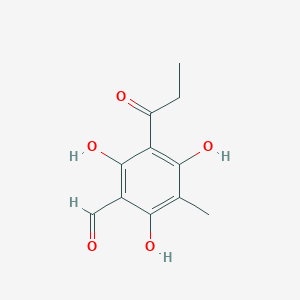
Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)- is a complex organic compound with a benzene ring substituted with three hydroxyl groups, a methyl group, and an oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)- can be achieved through several synthetic routes. One common method involves the hydroxylation of benzaldehyde derivatives using strong oxidizing agents. The reaction conditions typically include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced chemical reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions with halogens or other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives .
Scientific Research Applications
Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as xanthine oxidase, leading to reduced production of reactive oxygen species (ROS) and oxidative stress . Additionally, its hydroxyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trihydroxybenzaldehyde: Shares the trihydroxybenzaldehyde core but lacks the methyl and oxopropyl groups.
2,3,4-Trihydroxybenzaldehyde: Similar structure with hydroxyl groups at different positions.
2,4-Dihydroxy-6-methylbenzaldehyde: Contains two hydroxyl groups and a methyl group but lacks the oxopropyl group.
Uniqueness
Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
96573-37-4 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2,4,6-trihydroxy-3-methyl-5-propanoylbenzaldehyde |
InChI |
InChI=1S/C11H12O5/c1-3-7(13)8-10(15)5(2)9(14)6(4-12)11(8)16/h4,14-16H,3H2,1-2H3 |
InChI Key |
MMQZHVUMLYIZRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C(=C1O)C=O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















